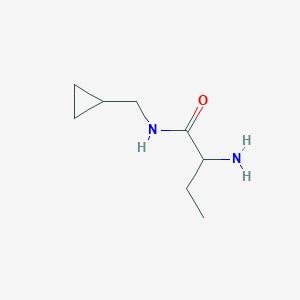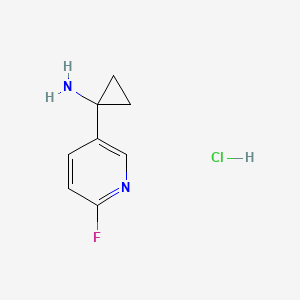
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 It is a derivative of cyclopropane, substituted with a fluoropyridine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 6-fluoropyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluoropyridine group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.
類似化合物との比較
- 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(5-Fluoropyridin-2-YL)cyclopropan-1-amine hydrochloride
- 1-(6-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid
Comparison: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated analog, the fluorinated compound may exhibit different pharmacokinetic properties and binding affinities. The carboxylic acid derivative, on the other hand, has different functional groups that can lead to distinct chemical and biological behaviors.
特性
分子式 |
C8H10ClFN2 |
|---|---|
分子量 |
188.63 g/mol |
IUPAC名 |
1-(6-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChIキー |
PWVVNBICPRIEET-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CN=C(C=C2)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


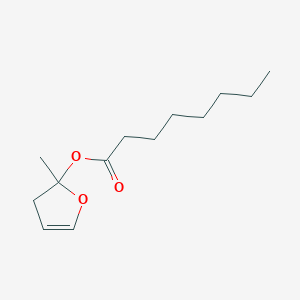

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
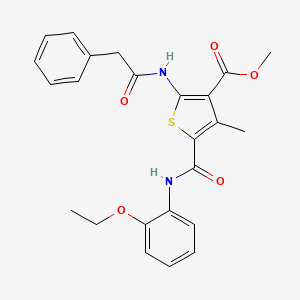
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)




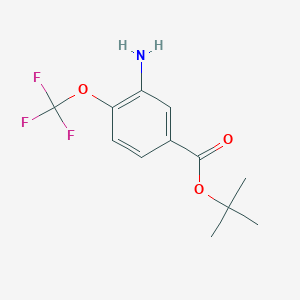
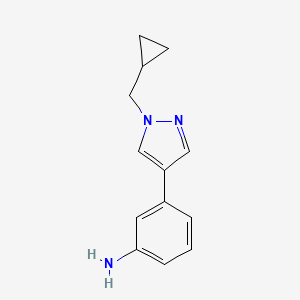
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
